![molecular formula C22H18N4O3S B10798505 (5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798505.png)

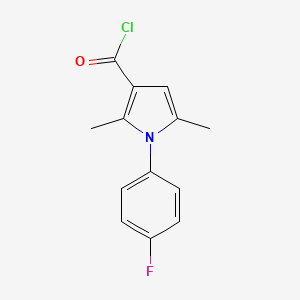

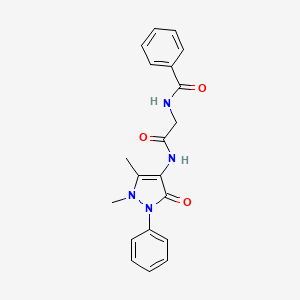

(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OSM-S-109 est un composé appartenant à la série des aminothiénopyrimidines, qui a montré un potentiel significatif dans divers domaines de la recherche scientifique. Ce composé est particulièrement reconnu pour son activité contre Plasmodium falciparum, le parasite responsable du paludisme .

Méthodes De Préparation

La synthèse de l'OSM-S-109 implique la construction de l'échafaudage thiénopyrimidine, suivie de la complétion de l'échafaudage aminothiénopyrimidine halogéné. La voie de synthèse comprend généralement la génération de l'ester boronique et l'utilisation du thiophène comme matière de départ

Analyse Des Réactions Chimiques

OSM-S-109 subit diverses réactions chimiques, notamment des réactions de substitution et de réduction. Les réactifs couramment utilisés dans ces réactions comprennent les acides boroniques et les composés halogénés. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'échafaudage aminothiénopyrimidine .

Applications de la recherche scientifique

OSM-S-109 a été étudié de manière approfondie pour son potentiel dans le traitement du paludisme. Il a montré une activité puissante contre les cultures de Plasmodium falciparum avec une faible toxicité pour les cellules mammifères et une faible propension au développement de résistance . De plus, OSM-S-109 a été exploré pour son potentiel à inhiber l'asparaginyl-ARNt synthétase, qui est cruciale pour la traduction des protéines dans le parasite du paludisme . Au-delà de la recherche sur le paludisme, la structure chimique unique d'OSM-S-109 en fait un composé précieux pour l'étude des mécanismes de piratage des réactions et de l'inhibition enzymatique .

Mécanisme d'action

Le mécanisme d'action de l'OSM-S-109 implique l'inhibition de l'asparaginyl-ARNt synthétase de Plasmodium falciparum. Cette inhibition se produit via la production enzymatique d'un adduit Asn-OSM-S-109, qui bloque l'activité de l'enzyme et perturbe la traduction des protéines dans le parasite . L'asparaginyl-ARNt synthétase humaine est beaucoup moins sensible à ce mécanisme de piratage des réactions, faisant d'OSM-S-109 un inhibiteur sélectif .

Applications De Recherche Scientifique

OSM-S-109 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures with low mammalian cell toxicity and a low propensity for resistance development . Additionally, OSM-S-109 has been explored for its potential in inhibiting asparaginyl-tRNA synthetase, which is crucial for protein translation in the malaria parasite . Beyond malaria research, OSM-S-109’s unique chemical structure makes it a valuable compound for studying reaction hijacking mechanisms and enzyme inhibition .

Mécanisme D'action

The mechanism of action of OSM-S-109 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-109 adduct, which blocks the enzyme’s activity and disrupts protein translation in the parasite . Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, making OSM-S-109 a selective inhibitor .

Comparaison Avec Des Composés Similaires

OSM-S-109 fait partie de la série des aminothiénopyrimidines, qui comprend des composés comme OSM-S-106 et OSM-S-137 . Ces composés partagent une structure chimique similaire mais diffèrent par leurs substituants et leurs profils d'activité. OSM-S-106, par exemple, a montré une activité puissante contre Plasmodium falciparum mais avec des schémas de substitution différents sur l'échafaudage aminothiénopyrimidine . L'unicité d'OSM-S-109 réside dans son schéma de substitution spécifique, qui contribue à son inhibition sélective de l'asparaginyl-ARNt synthétase .

Propriétés

Formule moléculaire |

C22H18N4O3S |

|---|---|

Poids moléculaire |

418.5 g/mol |

Nom IUPAC |

(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C22H18N4O3S/c1-14-12-16(15(2)25(14)18-8-10-19(11-9-18)26(28)29)13-20-21(27)24-22(30-20)23-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,24,27)/b20-13- |

Clé InChI |

CHHZBZWZMLCOEW-MOSHPQCFSA-N |

SMILES isomérique |

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |

SMILES canonique |

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(difluoromethoxy)phenyl]-N-[(1R)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798426.png)

![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B10798429.png)

![N-[(4-chlorophenyl)methyl]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798443.png)

![6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798469.png)

![4-(6-Iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798474.png)

![6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798475.png)

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylcarbamate](/img/structure/B10798478.png)

![(5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798488.png)

![6-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798493.png)

![[3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798495.png)

![3-[4-(Dimethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798496.png)

![4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798497.png)